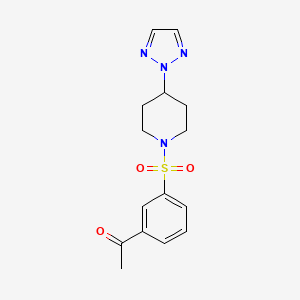

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

描述

属性

IUPAC Name |

1-[3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-9-5-14(6-10-18)19-16-7-8-17-19/h2-4,7-8,11,14H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUQXZIREKMWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidine in the presence of phosphorus oxychloride (POCl₃) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl chains.

科学研究应用

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

作用机制

The mechanism of action of 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The triazole ring and piperidine moiety can bind to active sites of enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties based on available evidence:

Key Observations:

生物活性

The compound 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that incorporates the formation of the triazole ring and the piperidine moiety. The synthetic pathway often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for generating triazole derivatives.

Antitumor Activity

Recent studies have shown that compounds containing triazole groups exhibit significant antitumor properties. For instance, a series of 1,2,3-triazole derivatives were evaluated against human glioblastoma multiforme cell lines (U87MG). The results indicated that certain derivatives could reduce cell viability significantly after prolonged exposure (72 hours) at higher concentrations (100 µmol/L) .

Table 1: Biological Activity of Selected Triazole Derivatives

| Compound Name | Cell Line | IC50 (µmol/L) | Treatment Duration (hours) |

|---|---|---|---|

| Compound A | U87MG | 25 | 72 |

| Compound B | U87MG | 50 | 48 |

| Compound C | U87MG | 75 | 24 |

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor activity, compounds containing the triazole moiety have been reported to possess anti-inflammatory and antimicrobial properties. For example, some synthesized derivatives demonstrated greater anti-inflammatory activity compared to curcumin in various assays . Furthermore, antibacterial evaluations against Gram-positive and Gram-negative bacteria revealed that certain triazole derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Antitumor Efficacy

A recent investigation focused on a series of triazole-based compounds where one derivative exhibited an IC50 value of 6.2 µM against colon carcinoma HCT-116 cell lines. This study highlights the potential of triazole derivatives in cancer therapy and emphasizes the need for further exploration into their mechanisms of action .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various triazole derivatives against multiple bacterial strains. Notably, one compound showed significant bactericidal activity at concentrations as low as 0.25 mg/mL, outperforming standard antibiotics like streptomycin .

常见问题

Q. What are the critical steps in synthesizing 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone, and how can reaction yields be optimized?

- Answer : The synthesis typically involves: (i) Functionalization of the piperidine ring with the 1,2,3-triazole moiety via click chemistry or nucleophilic substitution. (ii) Sulfonylation of the phenyl group using sulfonyl chloride derivatives under anhydrous conditions. (iii) Coupling of the ethanone group via Friedel-Crafts acylation or similar methods. Optimization strategies include:

- Using catalysts like DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Controlling temperature (0–5°C during sulfonylation to minimize side reactions) and employing inert atmospheres (N₂/Ar) .

- Purification via column chromatography or recrystallization in ethanol/DMSO mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Answer :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the piperidine and phenyl rings .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold for biological assays) .

- IR spectroscopy to detect key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : Stability studies suggest:

- Short-term storage : -20°C in desiccated, amber vials to prevent hydrolysis of the sulfonyl group .

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 4) but remains stable in neutral/basic buffers (pH 7–9) .

- Accelerated stability testing (40°C/75% RH for 4 weeks) is recommended to predict long-term behavior .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Answer :

- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) to identify metabolic instability or poor absorption .

- Receptor binding assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to confirm target engagement discrepancies .

- Metabolite identification : Employ liver microsome assays to detect inactive/active metabolites that explain efficacy gaps .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for the intended biological target?

- Answer :

- Core modifications :

- Replace the triazole with other heterocycles (e.g., tetrazole) to alter hydrogen-bonding interactions .

- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ to enhance sulfonyl stability) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against off-target receptors (e.g., serotonin receptors) .

- In vitro selectivity panels : Screen against related enzymes/receptors (e.g., kinase libraries) to identify cross-reactivity .

Q. What experimental approaches can elucidate the mechanism of action when initial biochemical assays yield inconclusive results?

- Answer :

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .

- CRISPR-Cas9 knockout models : Validate target dependency by assessing activity in cells lacking the putative receptor .

- Transcriptomic profiling (RNA-seq) to identify downstream pathways affected by treatment .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be reconciled during structural validation?

- Answer :

- Dynamic NMR studies : Assess conformational flexibility (e.g., piperidine ring puckering) that may cause signal splitting .

- X-ray crystallography : Co-crystallize with a stabilizing agent (e.g., PEG 4000) to resolve ambiguous electron density .

- DFT calculations : Compare experimental and computed chemical shifts to identify misassignments .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising yield or purity?

- Answer :

- Continuous flow reactors : Improve heat/mass transfer during sulfonylation, reducing byproduct formation .

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .

Q. How should researchers address low reproducibility in biological assays involving this compound?

- Answer :

- Strict QC protocols : Require ≥95% purity (HPLC) and batch-to-batch consistency (NMR) .

- Standardized assay conditions : Use identical cell lines (ATCC-validated), serum-free media, and incubation times .

- Positive controls : Include reference inhibitors (e.g., ketoconazole for CYP450 assays) to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。